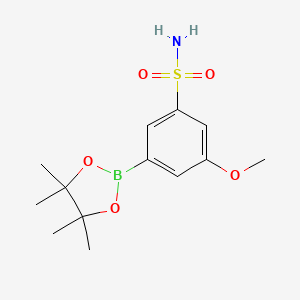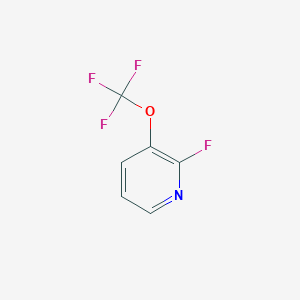
2-Fluoro-3-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative. The presence of both fluorine and trifluoromethoxy groups imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications. Fluorinated compounds are known for their stability and bioactivity, which makes them significant in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine precursor is treated with fluorinating agents and trifluoromethoxy sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, followed by substitution reactions to introduce the trifluoromethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Fluorinating Agents: Such as N-fluoropyridinium salts.
Trifluoromethoxy Sources: Such as trifluoromethyl ethers.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s bioactive properties make it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)pyridine is largely dependent on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: Compared to similar compounds, 2-Fluoro-3-(trifluoromethoxy)pyridine offers unique advantages due to the combined presence of fluorine and trifluoromethoxy groups. These groups enhance the compound’s chemical stability, bioactivity, and overall performance in various applications. The specific positioning of these groups on the pyridine ring also influences the compound’s reactivity and interaction with other molecules .
Properties
Molecular Formula |
C6H3F4NO |
|---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F4NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |
InChI Key |
UBNKBTGSILEGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


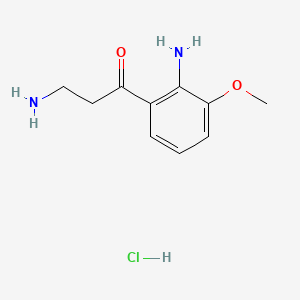
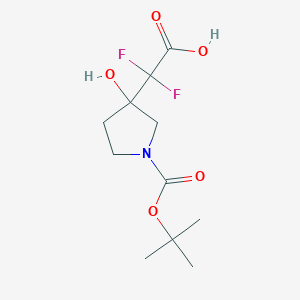
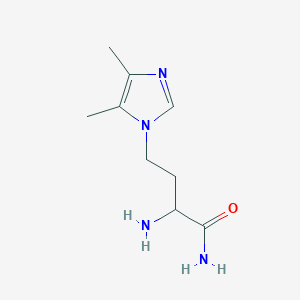

![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
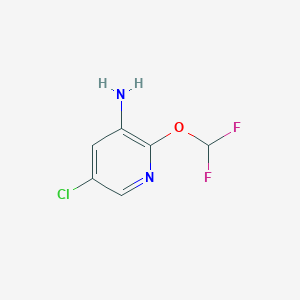
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
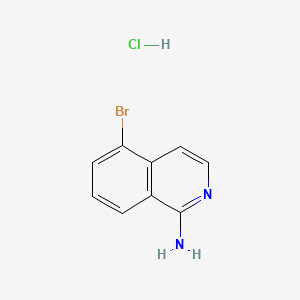
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
